2-Azetidinecarboxylic acid, 1-pentyl- is a chemical compound that belongs to the family of azetidine derivatives. It features a four-membered ring structure containing nitrogen and is characterized by the presence of a carboxylic acid group. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its structural similarity to proline, a naturally occurring amino acid.
The compound can be synthesized through various methods, including those that utilize intermediates such as γ-butyrolactone or tosyl-L-homoserine lactone. These synthetic routes have been explored in academic research and patent literature, indicating ongoing interest in its properties and applications .
2-Azetidinecarboxylic acid, 1-pentyl- is classified as a non-proteinogenic amino acid. Its molecular formula can be represented as C₆H₁₁NO₂, highlighting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's classification is significant in understanding its biological role and potential interactions within living organisms.
The synthesis of 2-Azetidinecarboxylic acid, 1-pentyl- can be achieved using several methodologies:
The synthesis typically involves:
The molecular structure of 2-Azetidinecarboxylic acid, 1-pentyl- consists of:
The compound exhibits specific stereochemistry due to its cyclic structure, influencing its reactivity and interaction with biological systems. The presence of the pentyl group enhances lipophilicity, potentially affecting membrane permeability and biological activity.
2-Azetidinecarboxylic acid, 1-pentyl- can undergo various chemical reactions typical for carboxylic acids and amines:
The reactivity is influenced by the carboxylic acid group, making it susceptible to nucleophilic attacks. The azetidine ring can also participate in cyclization reactions under specific conditions.
The mechanism of action for 2-Azetidinecarboxylic acid, 1-pentyl- primarily revolves around its incorporation into peptides and proteins in place of proline. This misincorporation can lead to alterations in protein structure and function.
Studies have shown that when incorporated into proteins, this compound can disrupt normal protein folding processes and affect interactions with other biomolecules . Its structural similarity to proline allows it to mimic proline's role but can lead to toxic effects due to altered protein function.
2-Azetidinecarboxylic acid, 1-pentyl- has several potential applications:
Azetidine-2-carboxylic acid (AZE) is primarily biosynthesized in bacteria via specialized NRPS machinery. AZE synthases (e.g., AzeJ and VioH) catalyze the cyclization of S-adenosylmethionine (SAM) into AZE through an intramolecular 4-exo-tet ring closure, releasing methylthioadenosine (MTA) as a byproduct [1]. This strained azetidine ring serves as a proline mimetic and is activated by adenylation domains within NRPS clusters for incorporation into peptide backbones. For example, in Streptomyces and Cystobacter species, AZE is integrated into natural products like vioprolides and azabicyclenes via substrate-specific condensation domains [1] [5]. The 1-pentyl modification likely arises from acyltransferase activity during NRPS assembly, where pentyl groups are appended to the AZE nitrogen via fatty acid donors.
In methyl-AZE biosynthesis (e.g., vioprolides), radical SAM methyltransferases (e.g., VioG) collaborate with AZE synthases. VioG generates a radical species that methylates AZE at the ring nitrogen, yielding N-methyl-AZE as a precursor for NRPS incorporation [1]. This synergy suggests analogous mechanisms for alkyl group transfer (e.g., pentylation) in bacterial systems. Quantum mechanical calculations reveal that cation-π interactions between AZE’s protonated nitrogen and aromatic residues (e.g., Phe134 in AzeJ) stabilize the transition state, facilitating subsequent tailoring [1] [8].
Table 1: Core Enzymes in AZE Biosynthesis
Enzyme | Function | Product | Organism |
---|---|---|---|
AzeJ | SAM cyclization to AZE | Azetidine-2-carboxylate | Pseudomonas aeruginosa |
VioH | SAM cyclization (low activity) | Azetidine-2-carboxylate | Cystobacter violaceus |
VioG | N-methylation via radical SAM chemistry | N-methyl-AZE | Cystobacter violaceus |
AZE synthase genes (e.g., azeJ, vioH) are conserved in Actinobacteria (e.g., Streptomyces spp.) and Proteobacteria (e.g., Pseudomonas, Cystobacter) [1]. Structural analyses show that AzeJ and VioH share a Rossmann fold typical of class I methyltransferases, despite low sequence identity (28%). This fold facilitates SAM binding via a kinked conformation that positions the nucleophilic nitrogen adjacent to Cγ, enabling cyclization [1]. Genomic context analyses reveal AZE synthases embedded in biosynthetic gene clusters (BGCs) encoding NRPS modules, such as those for bonnevillamides and clipibicylene [1] [9].
Phylogenomic studies indicate lateral gene transfer of AZE BGCs across diverse taxa. For instance, homologous azeJ-like genes occur in phylogenetically distant strains (Streptomyces cattleya vs. Cystobacter violaceus), supported by conserved flanking transposase genes and GC-content anomalies [1]. Additionally, AZE-utilizing hydrolases (AzhA) in fungi (e.g., Aspergillus nidulans) share catalytic motifs with bacterial homologs, suggesting cross-kingdom gene exchange [4]. This mobility underscores the ecological role of AZE pathways in chemical defense and niche adaptation.
Table 2: Distribution of AZE-Related Pathways in Microorganisms
Taxonomic Group | Representative Genera | Key Enzymes | Natural Products |
---|---|---|---|
Actinobacteria | Streptomyces, Mycobacterium | AzeJ homologs, NRPS | Azabicyclenes, bonnevillamides |
Proteobacteria | Pseudomonas, Cystobacter | VioH, VioG | Azetidomonamides, vioprolides |
Ascomycota (fungi) | Aspergillus | AzhA hydrolase | Detoxification systems |
All compound names mentioned: Azetidine-2-carboxylic acid, 2-Hydroxy-4-aminobutyrate, Nicotianamine, Azetidomonamides, Vioprolides, Clipibicylene, Azabicyclenes, Bonnevillamides, N-Acetyl-AZC.
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